N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide

Description

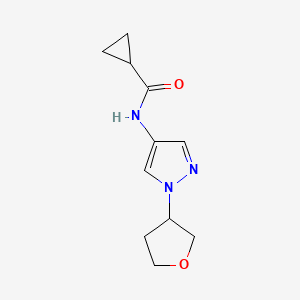

N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydrofuran (THF) moiety at the 1-position and a cyclopropanecarboxamide group at the 4-position.

Properties

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-11(8-1-2-8)13-9-5-12-14(6-9)10-3-4-16-7-10/h5-6,8,10H,1-4,7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTJNWJJJRCISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CN(N=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran and pyrazole intermediates. One common method involves the reductive amination of tetrahydrofuran derivatives with appropriate amines in the presence of reducing agents like sodium cyanoborohydride . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves coupling the pyrazole intermediate with cyclopropanecarboxylic acid derivatives under amide bond-forming conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents .

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the tetrahydrofuran ring can yield lactones, while reduction of the pyrazole ring can produce dihydropyrazoles .

Scientific Research Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points: compounds show higher melting points with halogenated aryl groups (e.g., 3b: 171–172°C vs. 3a: 133–135°C), suggesting stronger intermolecular forces. The THF group in the target compound may reduce crystallinity, lowering its melting point relative to halogenated analogs .

- Spectroscopic Data: All analogs in display characteristic $ ^1H $-NMR peaks for pyrazole protons (δ 8.12 ppm) and substituent-specific signals (e.g., THF’s oxygenated protons would appear near δ 3.5–4.0 ppm, absent in compounds) .

Stability and Reactivity

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of moieties that contribute to its biological properties. The compound can be represented by the following structure:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress in cells, potentially protecting against various diseases.

- Antimicrobial Effects : Preliminary studies suggest that it exhibits antimicrobial activity against a range of pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including glioblastoma and breast cancer. The results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative activity. Morphological changes characteristic of apoptosis were observed, such as cell shrinkage and chromatin condensation .

Antimicrobial Studies

In vitro assays have shown that this compound possesses significant antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations lower than those typically required for standard antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Similar Compound A | Pyrazole ring with different substituents | Moderate anticancer activity |

| Similar Compound B | Tetrahydrofuran derivative without pyrazole | Lower antioxidant activity |

| This compound | Unique combination of furan, pyrazole, and cyclopropane | High anticancer and antimicrobial activity |

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of Pyrazole Ring : Achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.

- Attachment of Tetrahydrofuran Moiety : This is accomplished through nucleophilic substitution reactions involving tetrahydrofuran derivatives.

- Formation of Cyclopropane Carboxamide : Finalized by coupling the intermediate with appropriate carboxylic acids.

These synthetic methods are crucial for producing the compound in sufficient purity and yield for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.